6-Hydroxy-3,6-dihydro-5H-indol-5-one
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Overview
Description
6-Hydroxy-3,6-dihydro-5H-indol-5-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a hydroxyl group and a partially saturated indole ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3,6-dihydro-5H-indol-5-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and cyclohexanone as starting materials. The reaction is catalyzed by an acid, such as methanesulfonic acid, and is carried out under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3,6-dihydro-5H-indol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated indole derivatives.
Scientific Research Applications
6-Hydroxy-3,6-dihydro-5H-indol-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3,6-dihydro-5H-indol-5-one involves its interaction with various molecular targets. The hydroxyl group and the indole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydroxyindole: Another indole derivative with hydroxyl groups at different positions.
3,6-Dihydro-5H-pyrazolo[4′,3′5,6]pyrano[3,4-b]indol-5-one: A pyrazolo-fused indole derivative with different biological activities.
Uniqueness
6-Hydroxy-3,6-dihydro-5H-indol-5-one is unique due to its specific hydroxylation pattern and partially saturated indole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H7NO2 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-hydroxy-3,6-dihydroindol-5-one |
InChI |
InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h2-4,8,11H,1H2 |
InChI Key |
VDIIIZNMJNERAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=CC(C(=O)C=C21)O |
Origin of Product |
United States |
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